molecular formula C22H27FN2O B6031784 N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Katalognummer B6031784
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: RCKMWAFUPTZJFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as ABP-700, is a novel positive allosteric modulator of GABA-A receptors. It has gained attention in the scientific community due to its potential as a new anesthetic agent.

Wissenschaftliche Forschungsanwendungen

N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been extensively studied for its potential as a new anesthetic agent. It has been shown to enhance the effects of propofol, a commonly used intravenous anesthetic, by increasing its potency and duration of action. This compound has also been studied for its potential use in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models.

Wirkmechanismus

N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory actions of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound enhances the activity of GABA-A receptors by binding to a specific site on the receptor, which increases the affinity of the receptor for GABA.
Biochemical and Physiological Effects
This compound has been shown to enhance the effects of propofol by increasing its potency and duration of action. It has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has been shown to have a low potential for abuse and addiction, and it does not produce significant respiratory depression, which is a common side effect of other anesthetic agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide is its potential as a new anesthetic agent. It has been shown to enhance the effects of propofol, which is a commonly used intravenous anesthetic. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. However, one of the limitations of this compound is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide. One direction is to conduct human clinical trials to determine its safety and efficacy as an anesthetic agent. Another direction is to investigate its potential use in the treatment of anxiety and depression. Further research is also needed to understand its mechanism of action and to identify any potential side effects. Additionally, research could be conducted to develop new positive allosteric modulators of GABA-A receptors with improved properties over this compound.

Synthesemethoden

The synthesis of N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide involves a multi-step process that includes the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 2,5-dimethylbenzyl chloride. The final product is obtained by purification using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Eigenschaften

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O/c1-16-5-6-17(2)20(12-16)15-25-11-3-4-18(14-25)13-24-22(26)19-7-9-21(23)10-8-19/h5-10,12,18H,3-4,11,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMWAFUPTZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.